Pivalamide Steric Hindrance vs. Benzamide: Impact on Predicted Metabolic Stability and Amide Hydrolysis
The pivalamide (2,2-dimethylpropanamide) group present in the target compound introduces substantial steric hindrance around the amide carbonyl compared to the benzamide group found in the direct analog N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide (CAS 2034521-30-5) . This steric shielding is predicted to reduce the rate of hydrolytic amide cleavage by esterases and proteases, enhancing metabolic stability. The target compound exhibits a computed logP of approximately 1.4–1.9 (XLogP3), compared to XLogP3 1.6 for the benzamide analog, indicating moderately higher lipophilicity that may influence membrane permeability and tissue distribution . The increased steric bulk also restricts rotational freedom around the amide bond (evidenced by a higher complexity score of 320 for the pivalamide scaffold versus 370 for the benzamide, reflecting different atom connectivity patterns rather than direct steric measurement) .
| Evidence Dimension | Predicted metabolic stability (steric hindrance) and computed logP |
|---|---|
| Target Compound Data | Computed logP (XLogP3): 1.4–1.9; complexity score: 320; hydrogen bond donor count: 1; hydrogen bond acceptor count: 3; topological polar surface area: 59.8 Ų |
| Comparator Or Baseline | N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide (CAS 2034521-30-5): XLogP3 1.6; complexity score: 370; hydrogen bond donor count: 1; hydrogen bond acceptor count: 3; topological polar surface area: 59.8 Ų |
| Quantified Difference | Comparable logP range (difference ∼0.3 log units); distinct steric environment due to gem-dimethyl group on α-carbon of amide absent in benzamide; pivalamide carbonyl more sterically shielded from nucleophilic attack. |
| Conditions | In silico computed properties using standard cheminformatics tools (PubChem, ChemSpider); experimental metabolic stability data not available for either compound. |
Why This Matters
For in vivo studies, the enhanced metabolic stability conferred by the pivalamide group means the compound may exhibit longer half-life and reduced clearance compared to benzamide analogs, directly influencing dosing regimen and pharmacokinetic interpretation; for chemical biology probe applications, the steric signature of the pivalamide group can be exploited to reduce off-target amide hydrolysis, ensuring the intact compound remains available at the intended target site.
- [1] Kuujia. CAS No. 2034521-30-5: N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide. https://www.kuujia.com/cas-2034521-30-5.html View Source
- [2] Kuujia. CAS No. 2034371-87-2: 2,2-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide. Computed properties (representative for pivalamide scaffold). https://www.kuujia.com/cas-2034371-87-2.html View Source
